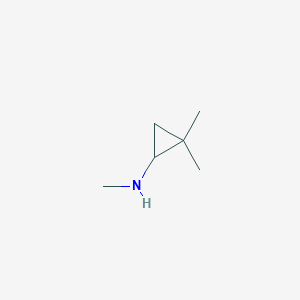
N,2,2-trimethylcyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,2-trimethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a nitrogen atom and three methyl groups. This compound is part of the amine family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethylcyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine under high-pressure conditions. This reaction often requires a catalyst, such as palladium or platinum, to facilitate the formation of the cyclopropane ring and the subsequent amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,2,2-trimethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, halogenating agents
Major Products Formed
Oxidation: Ketones, oxides
Reduction: Amines, alcohols
Substitution: Alkylated amines, halogenated compounds
Wissenschaftliche Forschungsanwendungen
N,2,2-trimethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N,2,2-trimethylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its small size and unique structure allow it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-dimethylcyclopropan-1-amine
- N-methylcyclopropan-1-amine
- Cyclopropan-1-amine
Uniqueness
N,2,2-trimethylcyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclopropane ring enhances its steric hindrance and influences its reactivity compared to other cyclopropane amines.
Eigenschaften
Molekularformel |
C6H13N |
|---|---|
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
N,2,2-trimethylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(2)4-5(6)7-3/h5,7H,4H2,1-3H3 |
InChI-Schlüssel |
PLJZKLHAOXVOPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



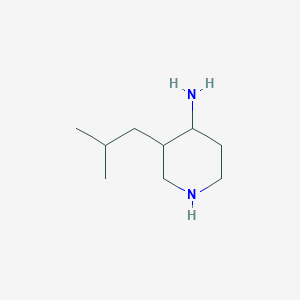
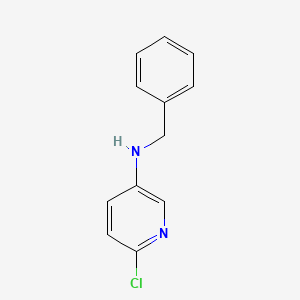
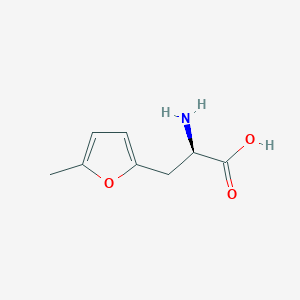
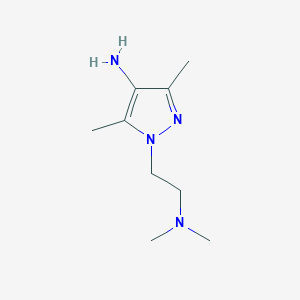
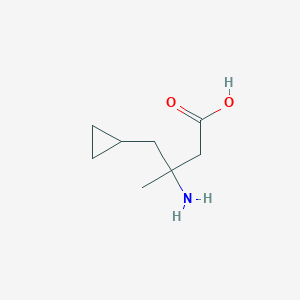
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
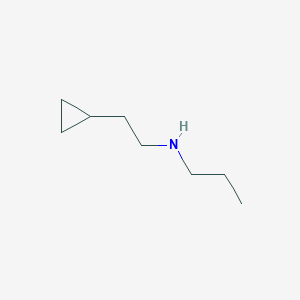
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)

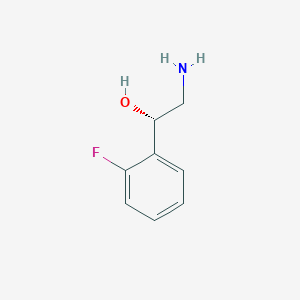
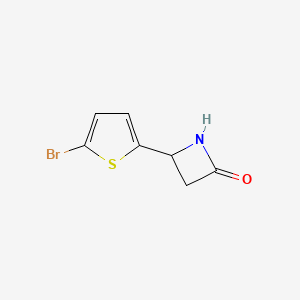
![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)
